3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole
CAS No.:
Cat. No.: VC13613803
Molecular Formula: C7H10BrIN2O
Molecular Weight: 344.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10BrIN2O |
---|---|
Molecular Weight | 344.98 g/mol |
IUPAC Name | 3-bromo-1-(1-ethoxyethyl)-4-iodopyrazole |
Standard InChI | InChI=1S/C7H10BrIN2O/c1-3-12-5(2)11-4-6(9)7(8)10-11/h4-5H,3H2,1-2H3 |
Standard InChI Key | HHUNCSREMIPKJK-UHFFFAOYSA-N |
SMILES | CCOC(C)N1C=C(C(=N1)Br)I |
Canonical SMILES | CCOC(C)N1C=C(C(=N1)Br)I |
Introduction
Synthesis and Protective Group Chemistry
Protection of the Pyrazole NH Group
The synthesis of 3-bromo-1-(1-ethoxyethyl)-4-iodopyrazole begins with the protection of the NH group in 3-iodo-1H-pyrazole derivatives. Ethyl vinyl ether is employed as the protecting agent under acidic conditions (e.g., trifluoroacetic acid catalysis) to form the 1-ethoxyethyl moiety . This step is critical to prevent unwanted side reactions during subsequent halogenation or cross-coupling steps. For example, 4-bromo-3-iodo-1H-pyrazole reacts with ethyl vinyl ether in dichloromethane at 28–33°C, yielding the protected derivative 7a in 77% isolated yield .
Key Reaction Conditions:
Starting Material | Protecting Agent | Catalyst | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
4-Bromo-3-iodo-1H-pyrazole | Ethyl vinyl ether | TFA | 28–33°C | 78 | 77 |
Halogenation and Isomerization Dynamics
A notable challenge in the synthesis is the migration of the ethoxyethyl group under acidic conditions. For instance, protecting 3,4-diiodo-1H-pyrazole (6) initially produces a 1:1 mixture of isomers (6a and 6a’), but prolonged reaction times (20–78 hours) favor the thermodynamically stable 4-iodo isomer . This phenomenon underscores the importance of reaction monitoring to achieve desired regioisomeric purity.
Structural and Spectroscopic Characterization
Molecular and Crystallographic Data
The compound’s IUPAC name is 3-bromo-1-(1-ethoxyethyl)-4-iodopyrazole, with a canonical SMILES representation of CCOC(C)N1C=C(C(=N1)Br)I
. Its InChIKey (HHUNCSREMIPKJK-UHFFFAOYSA-N
) confirms the stereochemical uniqueness.
Spectroscopic Signatures
¹H NMR analysis (400 MHz, DMSO-d₆) reveals characteristic peaks:
-
δ 1.04 ppm (t, J = 7.0 Hz, 3H, CH₂CH₃)
-
δ 5.52 ppm (q, J = 6.0 Hz, 1H, NCH)
Mass spectrometry data show a molecular ion peak at m/z 344/346 (Br/I isotopic pattern) .
Chemical Reactivity and Functionalization
Representative Coupling Yields:
Substrate | Alkyne | Catalyst System | Yield (%) |
---|---|---|---|
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄/CuI | 58 |
Nucleophilic Substitution and Migration
The ethoxyethyl group exhibits pH-dependent lability. Under mildly acidic conditions (e.g., silica gel chromatography), migration to adjacent nitrogen atoms can occur, necessitating purification with 5% triethylamine to suppress isomerization . This property is exploited in “switchable” protection strategies for sequential functionalization .
Pharmaceutical and Material Science Applications
Synthetic Intermediate Utility
The compound’s dual halogenation enables sequential cross-coupling, making it a versatile building block for π-conjugated materials and metal-organic frameworks (MOFs) . Its ethoxyethyl group simplifies handling by improving solubility in organic solvents .
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